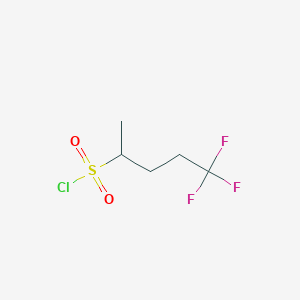

5,5,5-Trifluoropentane-2-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5,5-Trifluoropentane-2-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClF3O2S and a molecular weight of 224.63 g/mol . It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis and industrial applications. This compound is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoropentane-2-sulfonyl chloride typically involves the chlorosulfonation of 5,5,5-trifluoropentane. One common method is the reaction of 5,5,5-trifluoropentane with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoropentane-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction Reactions: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions with this compound.

Major Products

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used .

Scientific Research Applications

5,5,5-Trifluoropentane-2-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoropentane-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It readily reacts with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions typically proceed through the formation of a sulfonyl intermediate, which then undergoes nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

3,4-Dichlorobenzenesulfonyl chloride: Another sulfonyl chloride derivative used in organic synthesis.

2,5-Dichlorobenzenesulfonyl chloride: Similar in structure and reactivity, used in the synthesis of various organic compounds.

4-Bromobenzenesulfonyl chloride: Known for its use in the synthesis of brominated sulfonamide derivatives.

Uniqueness

5,5,5-Trifluoropentane-2-sulfonyl chloride is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable reagent in the synthesis of fluorinated compounds, which are important in pharmaceuticals and materials science .

Biological Activity

5,5,5-Trifluoropentane-2-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

This compound is characterized by the presence of a sulfonyl group attached to a pentane chain with trifluoromethyl substituents. The general formula can be represented as C5H8ClF3O2S. The synthesis of this compound typically involves the reaction of 5,5,5-trifluoropentane-2-ol with thionyl chloride or phosphorus pentachloride to yield the corresponding sulfonyl chloride.

Recent advancements in synthetic methodologies have leveraged visible-light-driven reactions to produce sulfonyl fluorides and chlorides effectively. These methods demonstrate high yields and selectivity for various substrates, including those with complex functional groups .

Biological Activity

The biological activity of sulfonyl chlorides, including this compound, primarily stems from their ability to act as electrophiles in nucleophilic substitution reactions. This characteristic allows them to participate in the modification of biological molecules such as proteins and nucleic acids.

Key Findings:

Case Studies

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The results indicated that derivatives with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts. This suggests that this compound may also possess similar antimicrobial properties.

Case Study 2: Anticancer Activity

Research focusing on novel pyrimido[1,2-b]indazoles demonstrated significant anticancer activity against A-549 lung cancer cell lines. Although not directly related to this compound, the structure-activity relationship observed in this study underscores the potential for similar compounds to exhibit selective cytotoxicity against cancer cells .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial; Anticancer | Nucleophilic substitution; Ion modulation |

| Sulfanilamide | Antimicrobial; Anticancer | Inhibition of folate synthesis |

| Penoxsulam | Herbicidal; Platelet anti-aggregating | Inhibition of specific enzyme pathways |

Properties

Molecular Formula |

C5H8ClF3O2S |

|---|---|

Molecular Weight |

224.63 g/mol |

IUPAC Name |

5,5,5-trifluoropentane-2-sulfonyl chloride |

InChI |

InChI=1S/C5H8ClF3O2S/c1-4(12(6,10)11)2-3-5(7,8)9/h4H,2-3H2,1H3 |

InChI Key |

OTFZDJWNCITOPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(F)(F)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.